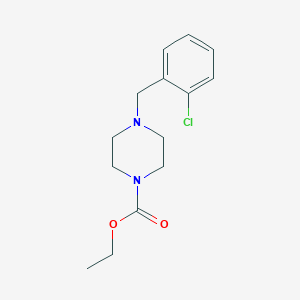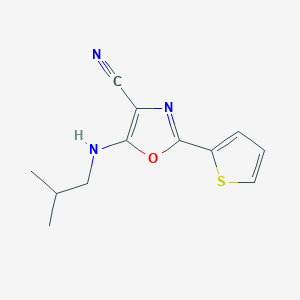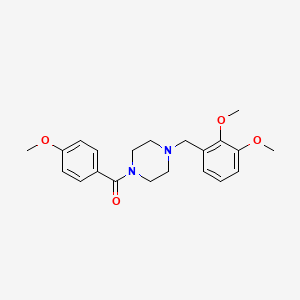![molecular formula C18H12FN5O B5798493 4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)
4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps, and its mechanism of action and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of 4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone involves the inhibition of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, this compound inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair in cancer cells. In addition, it also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone have been studied extensively. Studies have shown that this compound has anti-cancer and anti-inflammatory effects. It inhibits the growth of cancer cells and induces apoptosis in cancer cells. In addition, it also reduces inflammation by inhibiting the activity of COX-2.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. This makes it a promising compound for further research in these fields. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cells at high concentrations.
Future Directions
There are several future directions for research on 4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone. One of the main directions is to study its potential as an anti-cancer and anti-inflammatory agent in vivo. This will involve testing the compound in animal models to determine its efficacy and toxicity. In addition, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, research is also needed to explore other potential applications of this compound in fields such as drug delivery and materials science.
Synthesis Methods
The synthesis of 4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone involves several steps. The first step is the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorobenzaldehyde hydrazone. The second step involves the reaction of 4-fluorobenzaldehyde hydrazone with 2-cyanomethyl-3,4-dihydro-2H-pyridazine-6-carboxylic acid ethyl ester to form 10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone. The reaction is catalyzed by triethylamine and occurs in the presence of a solvent such as dimethylformamide. The final product is obtained by purification using column chromatography.
Scientific Research Applications
4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone has several potential scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been studied for its potential as an anti-cancer agent. Studies have shown that it inhibits the growth of cancer cells and induces apoptosis in cancer cells. In addition, it has also been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]pyridazino[6,1-b]quinazolin-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O/c19-13-7-5-12(6-8-13)11-20-22-16-9-10-17-21-15-4-2-1-3-14(15)18(25)24(17)23-16/h1-11H,(H,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEQCMBVJKCMCL-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC(=N3)NN=CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC(=N3)N/N=C/C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracen-9-one, 2-[N'-(4-fluorobenzylidene)hydrazino]-1,9a,10-triaza- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)

![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)
![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)


![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)






